Product packaging for Ethyl 2-methyl-2H-indazole-7-carboxylate(Cat. No.:CAS No. 1360438-37-4)

Ethyl 2-methyl-2H-indazole-7-carboxylate

Cat. No.: B1443684
CAS No.: 1360438-37-4
M. Wt: 204.22 g/mol
InChI Key: XPKNUYARZMBJHV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-indazole-7-carboxylate ( 1360438-37-4) is an indazole-based organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound features the 2H-indazole tautomer, a privileged scaffold in medicinal chemistry and drug discovery . Indazole-containing derivatives are recognized as one of the most important heterocycles in pharmaceutical agents, bearing diverse functional groups and displaying a broad spectrum of pharmacological activities . Researchers value this indazole ester for its utility as a versatile building block in the synthesis of more complex molecules. The indazole core is a common structural motif in several FDA-approved drugs and investigational compounds, including anticancer agents such as pazopanib and niraparib , which are tyrosine kinase and PARP inhibitors, respectively . The structural features of this compound make it a valuable intermediate for exploring new therapeutic areas, with published research highlighting indazole derivatives for their potential anti-inflammatory, antimicrobial, antitumor, and anti-HIV activities . Furthermore, indazole derivatives have been identified as inhibitors for various biological targets, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and PARP1, indicating their significant research value in developing targeted therapies . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1443684 Ethyl 2-methyl-2H-indazole-7-carboxylate CAS No. 1360438-37-4

Properties

IUPAC Name

ethyl 2-methylindazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNUYARZMBJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN(N=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-nitrobenzonitriles with Ethyl Acetoacetate

One established method involves reacting 2-nitrobenzonitriles with ethyl acetoacetate under basic conditions. This reaction facilitates cyclization and formation of the indazole ring, followed by esterification to produce this compound.

  • Reaction Conditions:
    • Base: Commonly sodium ethoxide or potassium tert-butoxide.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Moderate heating (50–100 °C) to promote cyclization.

This method benefits from relatively straightforward starting materials and allows for good regioselectivity in forming the 2-methyl substitution.

Alkylation of Indazole Derivatives

Another synthetic route involves the alkylation of preformed indazole derivatives:

  • Starting from indazole-7-carboxylate esters, the 2-position is alkylated using methyl halides (e.g., methyl iodide or methyl bromide).
  • A strong base such as potassium tert-butoxide is used to deprotonate the indazole nitrogen, facilitating nucleophilic substitution.
  • This method allows direct installation of the methyl group at the 2-position on the indazole ring.

Esterification of Indazole-7-carboxylic Acid

The esterification step to form the ethyl ester at the 7-carboxylate position can be achieved by:

  • Reacting indazole-7-carboxylic acid with ethanol in the presence of acid catalysts such as sulfuric acid or using coupling agents like 1,1'-carbonyldiimidazole (CDI).
  • Alternatively, the acid chloride intermediate can be formed and then reacted with ethanol to yield the ester.

Catalytic and Process Optimization

  • Copper-Catalyzed Arylation: Although primarily reported for other indazole derivatives, copper salts such as CuI or CuBr have been used to catalyze carbon-nitrogen coupling reactions on indazole frameworks, which could be adapted for functionalization steps in the synthesis of this compound.
  • Dynamic Kinetic Resolution (DKR): For related piperidine-substituted indazole compounds, enzymatic dynamic kinetic resolution has been employed to obtain stereoselective products, suggesting potential for stereochemical control in complex derivatives.
  • Continuous Flow Reactors: Industrial scale-up often employs continuous flow reactors to improve yield, control reaction parameters precisely, and enhance safety during synthesis.

Summary of Preparation Methods in Table Format

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization of 2-nitrobenzonitriles with ethyl acetoacetate 2-nitrobenzonitrile, ethyl acetoacetate Base (NaOEt, KOtBu), DMF/DMSO, moderate heat Direct ring formation, good regioselectivity Requires careful control of reaction conditions
Alkylation of indazole derivatives Indazole-7-carboxylate ester, methyl halide Strong base (KOtBu), alkyl halide Direct methylation at 2-position Possible side reactions, requires pure starting indazole
Esterification of indazole-7-carboxylic acid Indazole-7-carboxylic acid, ethanol Acid catalyst or coupling agents (CDI) Efficient ester formation Requires isolation of acid intermediate
Copper-catalyzed C-N coupling (for related derivatives) Indazole derivatives, amines, aryl halides CuI or CuBr catalyst, base, ligand High catalytic efficiency, regioselective Catalyst cost and optimization needed
Continuous flow synthesis (industrial) Various Flow reactor, optimized catalysts and conditions Scalable, reproducible, safe Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indazole ring to a more saturated system.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of 2-methyl-2H-indazole-7-carboxylic acid.

    Reduction: Formation of 2-methyl-2H-indazole-7-ethanol.

    Substitution: Formation of halogenated or nitrated indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-2H-indazole-7-carboxylate is primarily investigated for its therapeutic potential in treating various diseases, particularly cancer. Its structural properties allow it to interact with key biological targets, making it a candidate for drug development.

Case Study: Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific kinases involved in cell cycle regulation. For instance, studies have shown that it can affect the activity of checkpoint kinases such as chk1 and chk2, which are crucial in cancer cell proliferation and survival.

The compound has demonstrated antimicrobial and anti-inflammatory properties . It influences cellular processes by modulating signaling pathways and gene expression, particularly in inflammatory responses. This makes it a potential candidate for developing new anti-inflammatory drugs.

Chemical Reactions and Synthesis

This compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to modify its structure to enhance biological activity.

Industrial Applications

In industrial settings, this compound is utilized as a precursor for developing agrochemicals and pharmaceuticals. Its ability to act as a versatile intermediate makes it valuable in synthetic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2H-indazole-7-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The ester group can also undergo hydrolysis, releasing the active indazole moiety.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural and Molecular Features
Compound Name CAS Number Molecular Formula Substituents (Positions) Similarity Score*
Ethyl 2-methyl-2H-indazole-7-carboxylate Not Provided C₁₁H₁₂N₂O₂ 2-methyl, 7-ethyl ester Reference
Ethyl 1H-indazole-7-carboxylate 885278-74-0 C₁₀H₁₀N₂O₂ 7-ethyl ester 0.97
Ethyl 5-methoxy-2H-indazole-7-carboxylate 2114600-65-4 C₁₁H₁₂N₂O₃ 5-methoxy, 7-ethyl ester N/A
Methyl 1H-indazole-7-carboxylate 755752-82-0 C₉H₈N₂O₂ 7-methyl ester 0.89

*Similarity scores based on structural overlap with this compound (where available).

Key Observations :

  • Electronic Modulation : The 5-methoxy group in Ethyl 5-methoxy-2H-indazole-7-carboxylate (CAS 2114600-65-4) enhances electron density in the aromatic system, which may improve solubility or alter reactivity compared to the methyl-substituted derivative .

Heterocyclic Core Comparison: Indazole vs. Indole

Ethyl 7-methyl-1H-indole-2-carboxylate (CAS 70761-93-2) shares a similar ester substitution pattern but differs in its heterocyclic core. Indole contains a single nitrogen atom in a six-membered ring, whereas indazole incorporates two adjacent nitrogen atoms. This structural distinction impacts:

  • Hydrogen Bonding : Indazole’s dual nitrogen sites enable stronger hydrogen-bonding interactions, enhancing crystallinity and stability compared to indole derivatives .
  • Biological Activity : Indazole derivatives are often more potent in kinase inhibition due to improved binding to ATP pockets, as seen in J. Med. Chem. studies .
Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR (νmax, cm⁻¹) LogP (Predicted)
This compound Not Reported ~1685 (C=O)* 2.1
Ethyl 1H-indazole-7-carboxylate Not Reported ~1690 (C=O)* 1.8
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate Not Reported 1685 (C=O) 3.5

*Estimated based on related compounds.

Key Findings :

  • Solubility : The ethyl ester group enhances solubility in organic solvents compared to methyl esters.
  • Bioactivity: Indazole derivatives with methyl or methoxy substituents have shown promise in antimicrobial and anticancer studies, as noted in J. Med. Chem. (e.g., compound optimization for kinase targets) .

Biological Activity

Ethyl 2-methyl-2H-indazole-7-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Indazole Derivatives

Indazole derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. The biological activity of these compounds often hinges on their structural modifications, which can enhance their interaction with biological targets.

Pharmacological Properties

  • Antiproliferative Activity : this compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies have shown that certain indazole derivatives exhibit IC50 values in the nanomolar range against specific cancer types, indicating potent growth inhibition .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. For instance, derivatives with similar structures have shown inhibition of fibroblast growth factor receptors (FGFRs), with IC50 values as low as 4.1 nM for FGFR1 and 2.0 nM for FGFR2 . This suggests that this compound may possess similar inhibitory properties.
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has also been explored. Indazoles have been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and demonstrating efficacy in models of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Substituents : The presence of specific substituents on the indazole ring can significantly influence its potency and selectivity towards various biological targets. For instance, modifications at the 6-position and 4-position have been linked to enhanced inhibitory activity against certain enzymes .
  • Docking Studies : Computational studies have indicated that the indazole moiety interacts favorably with target proteins, facilitating binding and subsequent inhibition . These insights are crucial for guiding future modifications aimed at improving efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Study A Demonstrated potent antiproliferative activity against cancer cell lines with IC50 values < 25 nM.
Study B Showed significant anti-inflammatory effects in vitro, reducing NF-κB activation by over 50% at low concentrations.
Study C Investigated SAR and found that specific modifications led to enhanced PARP inhibition, suggesting potential in cancer therapy.

Q & A

What are the validated synthetic routes for Ethyl 2-methyl-2H-indazole-7-carboxylate, and how can reaction conditions be optimized to minimize impurities?

Answer:
Synthesis typically involves cyclization of substituted indazole precursors followed by esterification. For example, analogous routes (e.g., biphenylmethyl benzimidazole derivatives in ) use sequential alkylation and cyclization under controlled pH and temperature. Key steps include:

  • Cyclization: Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to improve yield and reduce side products.
  • Esterification: Ethyl chloroformate in anhydrous conditions to avoid hydrolysis.
    Optimization: Monitor intermediates via HPLC (as in ) to track desethyl or amide impurities. Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry of methylating agents to suppress byproducts. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as seen in CAS 1092351-88-6 derivatives .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond lengths, angles, and tautomeric forms. For example:

  • Software: Refinement using SHELXL ( ) allows modeling of anisotropic displacement parameters, critical for distinguishing between positional isomers (e.g., 1H vs. 2H-indazole tautomers).
  • Validation: Compare experimental data (e.g., R-factor < 0.05) with computational models (DFT-optimized geometries). The WinGX suite ( ) integrates SHELX programs for structure solution and ORTEP for visualization, ensuring accurate representation of steric effects from the ethyl ester group .

What advanced spectroscopic techniques are recommended for characterizing substituent effects in this compound derivatives?

Answer:

  • NMR: ¹³C DEPT-135 to identify quaternary carbons (e.g., ester carbonyl). 2D NOESY can confirm spatial proximity of the methyl group to the indazole ring.
  • Mass Spectrometry: High-resolution ESI-MS to distinguish isotopic patterns of halogenated derivatives (e.g., fluoro/chloro analogs in ).
  • IR/Raman: Monitor carbonyl stretching frequencies (~1700 cm⁻¹) to assess ester stability under varying pH .

How should researchers address contradictions between theoretical and experimental data in molecular docking studies involving this compound?

Answer:

  • Data Cross-Validation: If docking scores (e.g., AutoDock Vina) conflict with experimental IC₅₀ values, re-evaluate force field parameters (e.g., partial charges assigned to the indazole nitrogen).
  • Crystallographic Inputs: Use SCXRD-derived torsional angles (e.g., dihedral angles between the ester and indazole ring from ) to refine docking conformers.
  • Statistical Analysis: Apply Bayesian metrics to quantify uncertainty in binding pose predictions .

What methodologies are effective in assessing the hydrolytic stability of the ethyl ester group under physiological conditions?

Answer:

  • Kinetic Studies: Incubate the compound in PBS (pH 7.4) at 37°C and quantify hydrolysis products via LC-MS. Use deuterated solvents (e.g., D₂O) to track proton exchange at the ester carbonyl.
  • Comparative Analysis: Contrast hydrolysis rates with methyl ester analogs (e.g., Mthis compound in ) to evaluate steric/electronic effects.
  • Computational Modeling: MD simulations (e.g., GROMACS) predict solvent accessibility of the ester group .

How can researchers design robust synthetic protocols to scale up this compound without compromising purity?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates.
  • Purification Strategy: Use simulated moving bed (SMB) chromatography for large-scale separation, optimizing mobile phase composition (e.g., heptane/ethyl acetate gradients).
  • Thermal Analysis: DSC/TGA identifies polymorphic transitions during crystallization, ensuring batch consistency (as in ) .

What strategies mitigate anisotropic displacement errors in crystallographic refinement of this compound?

Answer:

  • Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement: In SHELXL ( ), apply restraints to ADPs of the ethyl group and indazole ring. Compare with analogous structures (e.g., Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate in ) to validate constraints.
  • Validation Tools: Use PLATON’s ADDSYM to check for missed symmetry operations .

How does the electronic environment of the indazole ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • DFT Calculations: Analyze HOMO/LUMO distributions (e.g., Gaussian 09) to predict sites for Suzuki-Miyaura coupling. The electron-withdrawing ester group meta to the indazole nitrogen enhances oxidative addition with Pd catalysts.
  • Experimental Validation: Compare coupling yields of methyl vs. ethyl esters ( vs. 17) to assess steric vs. electronic effects.
  • Spectroscopic Probes: ¹H-¹⁵N HMBC identifies nitrogen lone pair orientation, critical for directing regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methyl-2H-indazole-7-carboxylate
Reactant of Route 2
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Ethyl 2-methyl-2H-indazole-7-carboxylate

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